![molecular formula C23H40N2O3 B3871005 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol](/img/structure/B3871005.png)
1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol
Descripción general
Descripción
1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol, also known as CGP 12177, is a selective beta-adrenoceptor antagonist. It is widely used in scientific research to study the physiological and biochemical effects of beta-adrenoceptor antagonism.
Mecanismo De Acción
1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 acts as a selective beta-adrenoceptor antagonist, meaning it blocks the activity of beta-adrenoceptors. Beta-adrenoceptors are found in various tissues throughout the body, including the heart, lungs, and liver. They play a role in regulating heart rate, blood pressure, and metabolic function. By blocking beta-adrenoceptors, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 vary depending on the tissue and cell type being studied. In the heart, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 reduces heart rate and contractility, leading to a decrease in cardiac output. In the lungs, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 relaxes smooth muscle, leading to bronchodilation. In the liver, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 reduces glucose output, leading to a decrease in blood glucose levels. In the brain, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 may affect mood and cognitive function by altering the activity of beta-adrenoceptors in specific regions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 in lab experiments is its selectivity for beta-adrenoceptors. This allows researchers to study the effects of beta-adrenoceptor antagonism without affecting other receptors or pathways. Additionally, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 is relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 is its potential for off-target effects. While it is selective for beta-adrenoceptors, it may still interact with other receptors or enzymes at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177. One area of interest is the role of beta-adrenoceptors in cancer progression. Recent studies have shown that beta-adrenoceptors may play a role in tumor growth and metastasis, and 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 could be used to investigate this further. Another area of interest is the development of new beta-adrenoceptor antagonists with improved selectivity and efficacy. Finally, 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 could be used in combination with other drugs to study potential synergistic effects.
Aplicaciones Científicas De Investigación
1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 is used extensively in scientific research to study the physiological and biochemical effects of beta-adrenoceptor antagonism. It is commonly used in studies involving cardiac function, blood pressure regulation, and metabolic regulation. 1-{4-[(cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol 12177 is also used in studies involving the central nervous system, as beta-adrenoceptors are present in the brain and play a role in cognitive function and mood regulation.
Propiedades
IUPAC Name |
1-[4-[(cyclooctylamino)methyl]-2-methoxyphenoxy]-3-(diethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O3/c1-4-25(5-2)17-21(26)18-28-22-14-13-19(15-23(22)27-3)16-24-20-11-9-7-6-8-10-12-20/h13-15,20-21,24,26H,4-12,16-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFAFKGDOREWGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(COC1=C(C=C(C=C1)CNC2CCCCCCC2)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(Cyclooctylamino)methyl]-2-methoxyphenoxy}-3-(diethylamino)-2-propanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



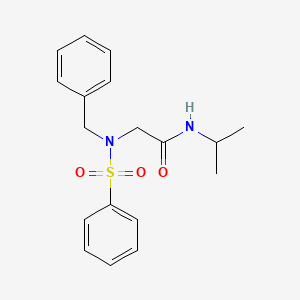
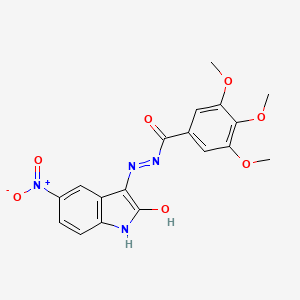
![6-[(3-benzyl-1H-1,2,4-triazol-5-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3870927.png)
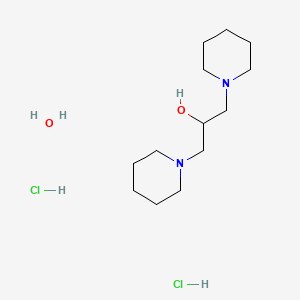
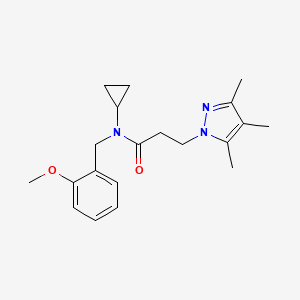
![N-(2-(2-chlorophenyl)-1-{[(3-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870935.png)
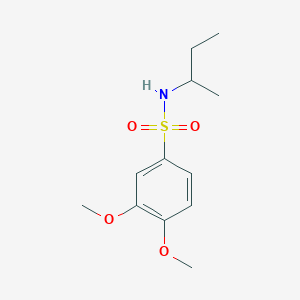
![(3S*,4S*)-1-[(2,6-dimethylquinolin-3-yl)carbonyl]-4-piperidin-1-ylpyrrolidin-3-ol](/img/structure/B3870941.png)
![N,N-dimethyl-N'-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]-1,3-propanediamine](/img/structure/B3870948.png)
![2-({5-fluoro-2-[3-(methylthio)phenyl]pyrimidin-4-yl}amino)ethanol](/img/structure/B3870953.png)
![2-[(2-chlorobenzyl)thio]-N'-(1,2-dihydro-5-acenaphthylenylmethylene)acetohydrazide](/img/structure/B3870964.png)

![3-hydroxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3870978.png)
![methyl {[3-cyano-4-(3-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B3870993.png)